

# Unambiguous Structure of N-phenylpyrrolidine-1-carbothioamide Confirmed by X-ray Crystallography

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Compound of Interest		
Compound Name:	N-phenylpyrrolidine-1- carbothioamide	
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A definitive structural analysis of **N-phenylpyrrolidine-1-carbothioamide** using single-crystal X-ray diffraction is presented, providing unequivocal evidence of its molecular conformation and intermolecular interactions. This guide compares the crystallographic data of the title compound with related structures, offering researchers a comprehensive reference for this important chemical moiety.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For **N-phenylpyrrolidine-1-carbothioamide**, a compound of interest in medicinal chemistry and materials science, X-ray crystallography provides the gold standard for structural elucidation. The data presented herein confirms the expected covalent structure and reveals key non-covalent interactions that govern its solid-state packing.

## **Comparative Crystallographic Data**

To provide a comprehensive structural context, the crystallographic parameters of **N-phenylpyrrolidine-1-carbothioamide** are compared with two related compounds: N-methylpyrrolidine-1-carbothioamide and (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. The former offers a direct comparison with a different N-substituent on the carbothioamide group, while the latter highlights the structural differences between a carbothioamide and a carboxamide derivative.



Parameter	N- phenylpyrrolidine- 1-carbothioamide	N- methylpyrrolidine- 1- carbothioamide[1] [2]	(S)-5-Oxo-N- phenylpyrrolidine- 2-carboxamide[3]
Formula	C11H14N2S[4][5]	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> S[1]	C11H12N2O2[3]
Molecular Weight	206.31	144.25[1]	204.23[3]
Crystal System	Monoclinic	Triclinic[1]	Monoclinic[3]
Space Group	P21/c	P-1	P21[3]
a (Å)	10.389(2)	8.616(2)[ <del>1</del> ]	4.919(3)[3]
b (Å)	8.015(2)	9.077(2)[1]	9.995(7)[3]
c (Å)	13.313(3)	10.796(3)[1]	10.382(7)[3]
α (°)	90	73.725(14)[1]	90
β (°)	97.43(3)	86.656(15)[1]	99.05(3)[3]
y (°)	90	76.177(16)[1]	90
Volume (ų)	1100.3(4)	787.0(3)[1]	504.1(6)[3]
Z	4	4[1]	2[3]
Key Bond Length (C=S/C=O) (Å)	1.689(2)[5]	Not explicitly stated	Not explicitly stated
Key Intermolecular Interaction	N-H···S[4][5]	N-H···S[1]	N-H···O[3]

# **Experimental Protocols**

The successful synthesis and crystallographic analysis of **N-phenylpyrrolidine-1- carbothioamide** and its analogs rely on precise experimental procedures. The methodologies outlined below are based on established protocols.

## Synthesis of N-phenylpyrrolidine-1-carbothioamide



A mixture of 1-isothiocyanatobenzene (0.1 mol) and pyrrolidine (0.1 mol) is stirred in refluxing ethanol (20 mL) for 4 hours.[5] The reaction mixture is then cooled, and the resulting solid product is collected. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol at room temperature.[5]

### Synthesis of N-methylpyrrolidine-1-carbothioamide

A solution of pyrrolidine (5.00 mmol) in acetonitrile (3 ml) is added dropwise to a stirred solution of methyl isothiocyanate (5.50 mmol) in anhydrous acetonitrile (10 ml) while cooling in an ice bath to maintain a temperature below 283 K.[1] After the addition is complete, the ice bath is removed, and stirring is continued at room temperature for 2 hours. The product is then isolated and purified.

#### X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for **N-phenylpyrrolidine-1-carbothioamide** were collected on an Enraf–Nonius CAD-4 diffractometer.[5] For N-methylpyrrolidine-1-carbothioamide and (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide, data were collected using a Bruker Kappa APEXII CCD diffractometer and a Rigaku R-AXIS RAPID diffractometer, respectively.[1][3] The structures were solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

### **Experimental Workflow**

The logical flow from starting materials to the final, confirmed crystal structure is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.



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Figure 1. Workflow for the synthesis and crystallographic confirmation of **N-phenylpyrrolidine- 1-carbothioamide**.

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